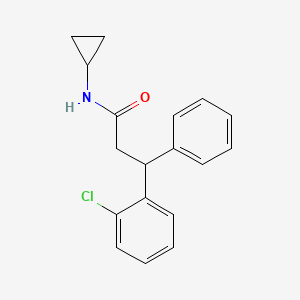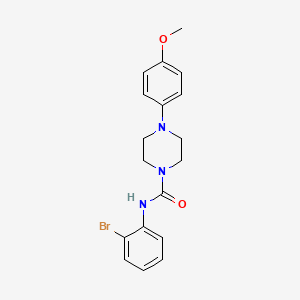
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide, also known as CPP or cyclopropyl fentanyl, is a synthetic opioid that is structurally similar to fentanyl. CPP is a potent analgesic and has been used in scientific research to study opioid receptors and pain pathways.
Mecanismo De Acción
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide acts on the mu-opioid receptor to produce analgesia. It binds to the receptor and activates the G protein signaling pathway, which leads to the inhibition of the release of neurotransmitters that transmit pain signals. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide also activates the kappa-opioid receptor, which can lead to dysphoria and sedation.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide produces analgesia and sedation in animals and humans. It has been shown to have a longer duration of action than fentanyl, which makes it useful in laboratory experiments. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has also been shown to produce respiratory depression and can lead to overdose if not used properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has several advantages for laboratory experiments. It has a longer duration of action than fentanyl, which allows for longer experiments. It is also more potent than fentanyl, which means that smaller doses can be used. However, 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has limitations as well. It is highly addictive and can lead to respiratory depression and overdose if not used properly. It is also difficult to obtain and requires special licensing to use.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide. One area of interest is the development of new opioids that have fewer side effects and are less addictive. Another area of interest is the study of the role of the delta-opioid receptor in pain modulation. Researchers are also interested in studying the effects of long-term use of opioids on the brain and nervous system. Finally, there is a need for more research on the safety and efficacy of 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide in humans.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide involves the reaction of 3-(2-chlorophenyl)-3-phenylpropanoic acid with cyclopropylamine. The resulting product is then converted to the amide form using thionyl chloride. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has been used in scientific research to study opioid receptors and pain pathways. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has also been used to study the role of the delta-opioid receptor in pain modulation.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)16(13-6-2-1-3-7-13)12-18(21)20-14-10-11-14/h1-9,14,16H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQPRXRORMBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6044949.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)